2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)16-15(18)9-12-8-14(20-17-12)11-4-6-13(19-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQZDNXZZTWUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The oxazole ring in 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide is synthesized through the condensation of 4-methoxybenzoyl chloride with a propargylamine derivative under basic conditions. This method mirrors the synthesis of analogous oxazole-containing compounds, where the cyclization step is catalyzed by triethylamine in tetrahydrofuran (THF) at reflux temperatures (70–80°C) for 6–8 hours. Alternative approaches utilize microwave-assisted synthesis to reduce reaction times, though this method remains less common for industrial-scale production.
Optimization of Reaction Conditions
Catalyst Selection
Carbonyldiimidazole (CDI) emerges as a critical catalyst for facilitating acylation and cyclization steps. In comparative studies, CDI outperforms traditional catalysts like dicyclohexylcarbodiimide (DCC) by reducing side-product formation and improving reaction reproducibility.
Solvent Systems
Polar aprotic solvents such as acetonitrile and THF are preferred for their ability to stabilize intermediates and enhance reaction kinetics. Acetonitrile, in particular, demonstrates superior performance in reflux conditions due to its high boiling point (82°C) and compatibility with CDI.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow reactors improves scalability and reduces production costs. Pilot-scale studies indicate that flow systems achieve 15–20% higher yields compared to batch methods, attributed to better temperature control and reduced exposure to atmospheric contaminants.
Waste Management
Industrial synthesis generates significant quantities of aluminum chloride and acetic acid byproducts. Neutralization with aqueous sodium bicarbonate followed by filtration ensures compliance with environmental regulations.
Analytical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, oxazole-H), 7.82 (d, J = 8.8 Hz, 2H, aromatic-H), 6.95 (d, J = 8.8 Hz, 2H, aromatic-H), 4.10 (m, 1H, isopropyl-CH), 3.80 (s, 3H, OCH₃), 2.05 (s, 3H, COCH₃), 1.20 (d, J = 6.4 Hz, 6H, isopropyl-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 162.3 (oxazole-C2), 159.1 (aromatic-C), 128.7, 114.0 (aromatic-CH), 55.8 (OCH₃), 45.6 (isopropyl-CH), 22.1 (COCH₃), 21.8 (isopropyl-CH₃).
Fourier-Transform Infrared Spectroscopy (FTIR):
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.
Reduction: : The oxazol ring can be reduced to form a dihydrooxazol derivative.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : 4-Methoxyphenol
Reduction: : 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)ethanamine
Substitution: : Various substituted acetamides depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its oxazol ring and acetamide group make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural features allow it to interact with various biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound's ability to undergo various chemical reactions makes it a candidate for drug design and optimization.
Industry
In the industrial sector, this compound could be used in the production of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Functional Features
Key Structural and Functional Insights
Role of the 1,2-Oxazole Core vs. Other Heterocycles
- 1,2-Oxazole vs. 1,3,4-Thiadiazole : The thiadiazole analog in demonstrated 100% anticonvulsant efficacy, attributed to its sulfur atom enhancing electron-withdrawing properties and binding to hydrophobic domains. In contrast, the 1,2-oxazole core in the target compound may offer greater metabolic stability due to reduced susceptibility to oxidative degradation .
- Benzothiazole Derivatives : Compounds like N-(6-chlorobenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide () highlight the importance of halogen substituents (e.g., Cl, CF₃) for potency, likely through enhanced electrophilic interactions with target proteins .
Substituent Effects on Bioactivity
- 4-Methoxyphenyl Group : This moiety is recurrent in anticonvulsant and anticancer compounds (e.g., ). Its methoxy group likely facilitates membrane penetration and stabilizes aromatic interactions in receptor binding .
- N-Propan-2-yl vs. Bulky Groups : The N-propan-2-yl group in the target compound and ’s Cav stabilizer suggests a balance between lipophilicity and steric hindrance, optimizing bioavailability without compromising target engagement. Bulkier groups (e.g., benzyl in ) may reduce metabolic clearance but increase molecular weight .
Pharmacokinetic Considerations
- Lipophilicity and Solubility : The N-propan-2-yl group in the target compound likely enhances logP compared to polar derivatives (e.g., sulfamoyl-containing analogs in ), favoring blood-brain barrier penetration for CNS applications .
Biological Activity
The compound 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide is an organic molecule notable for its structural features, including an oxazole ring and a propan-2-ylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 274.31 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Biological Activity Overview
Research indicates that compounds with oxazole rings often exhibit significant biological activity. The following sections summarize the key areas of biological activity associated with this compound.
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. Preliminary studies suggest that derivatives can inhibit the growth of various pathogens through mechanisms that may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A notable study assessed the effects of similar oxazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives exhibited significant cytotoxicity against these cancer cell lines, suggesting a promising avenue for further development .
Table 1: Summary of Anticancer Activity in Different Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | Moderate |
| Similar Oxazole Derivative | HCC827 | 5.13 ± 0.97 | High |
| Similar Oxazole Derivative | NCI-H358 | 4.01 ± 0.95 | High |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring facilitates interactions with specific proteins or enzymes involved in disease pathways. This interaction may alter cellular signaling processes leading to apoptosis in cancer cells or inhibition of microbial growth.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antitumor Activity : A study investigated various oxazole derivatives for their ability to inhibit tumor growth in vitro. The results showed that compounds similar to this compound significantly reduced cell viability in cancerous cells while exhibiting lower toxicity towards normal cells (MRC-5 fibroblast line) .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains, demonstrating effective inhibition at varying concentrations .
Q & A
Q. Optimization :
- Reagent Selection : Use of NaHCO₃ instead of NaOH minimizes side reactions during substitution steps .
- Temperature Control : Maintaining 60–70°C during cyclization improves yield (70–85%) .
How can researchers validate the structural integrity of this compound post-synthesis?
Basic Question
A combination of spectroscopic and chromatographic techniques is critical:
- NMR : Confirm methoxyphenyl (δ 3.8 ppm, singlet) and isopropylamide (δ 1.2 ppm, doublet) groups .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected at m/z 331.2) ensures molecular weight accuracy .
- HPLC : Purity >95% using a C18 column (acetonitrile/water, 60:40) .
What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?
Advanced Question
Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:
Orthogonal Assays : Compare disk diffusion (qualitative) with MIC (quantitative) for antimicrobial studies .
Dose-Response Curves : Establish EC₅₀ values to differentiate weak activity from true inactivity .
Impurity Profiling : Use LC-MS to rule out confounding effects from byproducts (e.g., oxidized intermediates) .
How can computational modeling enhance the design of derivatives with improved target selectivity?
Advanced Question
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like COX-2 or bacterial topoisomerases .
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with activity trends .
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes for novel analogs .
What are the stability considerations for this compound under laboratory storage conditions?
Basic Question
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the isoxazole ring .
- pH Stability : Avoid aqueous solutions with pH <5 or >8 to prevent hydrolysis of the acetamide bond .
- Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
How can researchers investigate the compound’s interaction with biological targets like enzymes or receptors?
Advanced Question
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
- X-ray Crystallography : Resolve co-crystal structures to identify critical binding residues (e.g., hydrogen bonds with the methoxyphenyl group) .
Table 1: Comparative Biological Activities of Structural Analogs
| Compound | Structural Feature Modified | Biological Activity (IC₅₀ or MIC) | Reference |
|---|---|---|---|
| 2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-isopropylacetamide | Fluorine substitution at phenyl | COX-2 inhibition: 1.2 µM | |
| 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-cyclopropylacetamide | Chlorine substitution + cyclopropyl | Antibacterial (MIC: 8 µg/mL) |
What are the best practices for scaling up synthesis without compromising yield or purity?
Advanced Question
- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., using microreactors for exothermic steps) .
- Design of Experiments (DoE) : Optimize parameters like temperature, stoichiometry, and catalyst loading .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
